molecular formula C8H9F3N2O2 B11820462 [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate

Katalognummer: B11820462
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: HZCPTYFEGAYKLA-FSPLSTOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate is a chemical compound with a unique structure that combines a cyclopentyl ring with an amino and a cyano group, along with a trifluoroacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Addition of the trifluoroacetate moiety: This step often involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoroacetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetate group.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new compounds with different functional groups replacing the trifluoroacetate moiety.

Wissenschaftliche Forschungsanwendungen

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate is unique due to its combination of functional groups, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H9F3N2O2

Molekulargewicht

222.16 g/mol

IUPAC-Name

[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)6(14)15-7(4-12)3-1-2-5(7)13/h5H,1-3,13H2/t5-,7-/m0/s1

InChI-Schlüssel

HZCPTYFEGAYKLA-FSPLSTOPSA-N

Isomerische SMILES

C1C[C@@H]([C@](C1)(C#N)OC(=O)C(F)(F)F)N

Kanonische SMILES

C1CC(C(C1)(C#N)OC(=O)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.